molecular formula C22H23ClN4O3 B2405773 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775513-23-9

5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Katalognummer: B2405773
CAS-Nummer: 1775513-23-9
Molekulargewicht: 426.9
InChI-Schlüssel: OZTKGXLOLBGUNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[1-(2-Chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic chemical hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It features a 1,2,4-triazol-3-one core, a privileged scaffold in drug discovery known for its significant hydrogen-bonding capacity, rigidity, and metabolic stability, which allows it to act as a key pharmacophore in interactions with biological targets . This central triazole ring is systematically functionalized with a piperidine moiety, a common structural feature in bioactive molecules that can influence pharmacokinetic properties and target binding. The presence of the 4-methoxybenzyl group at the 4-position of the triazole ring and the 2-chlorobenzoyl group on the piperidine nitrogen contributes to the molecule's overall lipophilicity and stereoelectronic profile, making it a compelling subject for structure-activity relationship (SAR) studies. The 1,2,4-triazole nucleus is extensively documented in scientific literature for its diverse biological activities, including anticonvulsant , antidepressant , and anticancer effects in preclinical models. Furthermore, triazole-containing compounds can serve as versatile scaffolds in the structural modification of natural products, enhancing their therapeutic potential . The specific combination of the triazole, substituted piperidine, and benzyl groups in this single molecule makes it a valuable chemical tool for researchers investigating new ligands for central nervous system (CNS) targets, enzyme inhibitors, or novel therapeutic agents. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTKGXLOLBGUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, alongside a summary of research findings.

Chemical Structure and Properties

The compound can be defined by its structural formula, which incorporates a triazole ring and piperidine moiety, contributing to its diverse biological activities. The presence of the 2-chlorobenzoyl group and 4-methoxybenzyl substituent enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that triazole derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria.
  • Mechanism : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.

Anticancer Properties

Several studies have investigated the anticancer potential of triazole derivatives:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
  • IC50 Values : The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutics, indicating enhanced potency.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Target Enzymes : It has been reported to inhibit various enzymes related to cancer progression and inflammation.
  • Inhibition Mechanism : The binding affinity to target enzymes is influenced by the structural features of the piperidine and triazole rings.

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of similar triazole compounds. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can enhance activity against pathogens .

Study 2: Anticancer Activity

In a recent publication, a series of triazole derivatives were tested for anticancer activity. The compound exhibited promising results in inhibiting cell proliferation in both A549 and MCF-7 cell lines. The study highlighted the importance of substituent groups in enhancing biological activity .

Summary of Research Findings

Activity TypeFindingsReferences
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on A549 and MCF-7 cells with low IC50 values
Enzyme InhibitionInhibitory effects on key enzymes related to cancer

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that triazole derivatives can exhibit significant antimicrobial activity. The presence of the chlorobenzoyl and methoxybenzyl substituents in this compound may enhance its interaction with microbial targets. In vitro studies have shown that similar compounds possess activity against various bacterial strains and fungi.

Anti-inflammatory Effects

Triazoles are often explored for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Case studies have demonstrated that triazole derivatives can reduce cytokine production and inflammatory responses in cell models.

Anticancer Potential

The synthesis of triazole-based compounds has been linked to anticancer activity. Studies have reported that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of this compound may contribute to its efficacy against various cancer cell lines.

Neuroprotective Effects

Emerging research suggests that triazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The compound's ability to cross the blood-brain barrier could be a significant factor in its therapeutic application.

Synthetic Routes

The synthesis of 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the piperidine and benzyl substituents via nucleophilic substitution or coupling reactions.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of triazole derivatives highlighted their ability to inhibit the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . This mechanism was observed in both in vitro and in vivo models.

Case Study 3: Anticancer Efficacy

Research published in Cancer Letters showed that similar triazole compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways . The specific structural modifications present in 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may enhance this effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight logP Key Differences Reference
Target Compound :
5-[1-(2-Chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
2-Chlorobenzoyl,
4-Methoxybenzyl
Likely C22H21ClN4O3 ~426.88 (estimated) N/A Reference compound for comparison. N/A
Analog 1 :
5-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
5-Chloro-2-methoxybenzoyl,
4-Methylphenyl
C23H23ClN4O3 438.91 N/A - Chlorine position : 5-Cl vs. 2-Cl.
- Substituent polarity : Methoxy (polar) vs. methyl (nonpolar) on benzyl.
Analog 2 :
5-[1-(3-Chlorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
3-Chlorobenzoyl,
4-Methylphenylmethyl
C22H23ClN4O2 410.90 4.2857 - Chlorine position : 3-Cl vs. 2-Cl.
- Benzyl group : Methylphenyl (lipophilic) vs. methoxybenzyl (polar).
Analog 3 :
5-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
2-Chloro-4-fluorobenzoyl,
4-Methoxybenzyl
C22H22ClFN4O3 444.90 N/A - Halogen addition : Fluorine at position 4 enhances electronegativity.
- Increased molecular weight due to fluorine.
Analog 4 :
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
4-Bromophenylacetyl,
Phenyl
C21H21BrN4O2 465.33 N/A - Halogen type : Bromine (larger, more polarizable) vs. chlorine.
- Acetyl linker : Alters flexibility and electronic effects.

Key Findings :

Substituent Position and Electronic Effects: The 2-chlorobenzoyl group in the target compound (vs. Fluorine substitution (Analog 3) introduces additional electronegativity, which could enhance metabolic stability or receptor affinity .

Polarity and Lipophilicity :

  • The 4-methoxybenzyl group in the target compound increases polarity compared to 4-methylphenylmethyl (Analog 2, logP = 4.2857), suggesting improved solubility but reduced membrane permeability .
  • Bromine substitution (Analog 4) increases molecular weight and polarizability, which may enhance binding via halogen bonds .

Research Implications

  • Structure-Activity Relationships (SAR) : Positional changes in halogenation (Cl, F, Br) and substituent polarity (methoxy vs. methyl) are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
  • Synthetic Feasibility : Methods for triazolone synthesis (e.g., condensation with thiosemicarbazide ) could be adapted to generate derivatives of the target compound.

Q & A

Q. What is the standard synthetic route for 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and what parameters critically influence yield?

Methodological Answer: The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization. A typical procedure involves:

  • Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form a thiazole intermediate.
  • Subsequent condensation with 4-methoxybenzaldehyde under reflux in 1,4-dioxane using piperidine as a catalyst (5 hours, acidified ice/water workup) .
  • Key parameters affecting yield include solvent purity (1,4-dioxane), catalyst concentration (piperidine), and reaction time. Recrystallization from 1,4-dioxane is critical for purification.

Q. How is structural confirmation performed for this compound?

Methodological Answer: Structural validation employs:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), piperidine CH₂ groups (δ 1.6–2.6 ppm), and methoxy groups (δ 3.8 ppm) .
  • X-ray crystallography : Resolves piperidine and triazolone ring conformations (e.g., dihedral angles between chlorobenzoyl and methoxybenzyl groups) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~495).

Q. What standardized protocols exist for evaluating its in vitro cytotoxicity?

Methodological Answer: The sulforhodamine B (SRB) assay is widely used:

  • Cell lines : Human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal (HONE-1) cancers, with WI-38 fibroblasts as normal controls .
  • Procedure :
    • Incubate cells (1.5 × 10⁵ cells/mL) in RPMI-1640 medium with 5% FBS for 24 hours.
    • Treat with compound (0.1–100 µM) for 48 hours.
    • Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm.
  • Controls : DMSO (≤0.5% v/v) and reference compound (e.g., CHS-828) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs?

Methodological Answer: SAR strategies include:

  • Substituent variation : Replace 4-methoxybenzyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., biphenyl) to modulate cytotoxicity .
  • Piperidine ring modification : Introduce fluorine at C-4 to enhance metabolic stability .
  • Triazolone ring substitution : Test thione or methyl derivatives to improve target binding (e.g., kinase inhibition).
  • Biological testing : Prioritize analogs with IC₅₀ < 10 µM in ≥3 cancer cell lines .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

Methodological Answer: Contradictions arise due to genetic heterogeneity (e.g., MCF-7 vs. HONE-1 resistance). Mitigation involves:

  • Replicate experiments : Perform triplicate runs with statistical validation (ANOVA, p < 0.05).
  • Mechanistic profiling : Assess apoptosis (caspase-3/7 activation), ROS generation, and DNA damage (Comet assay).
  • Omics integration : Use RNA-seq to identify differentially expressed genes (e.g., TP53, BCL2) in resistant lines.

Q. What computational methods predict binding modes and target interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into kinase domains (e.g., PI3Kγ) using crystal structures (PDB: 1E7U) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability (20 ns, NPT ensemble) to assess hydrogen bonding with residues (e.g., Lys833, Asp841).
  • Pharmacophore modeling (MOE) : Identify essential features (e.g., chlorobenzoyl as a hydrophobic anchor).

Q. How can flow chemistry improve synthesis scalability and purity?

Methodological Answer:

  • Continuous-flow reactors : Optimize residence time (5–10 minutes) and temperature (80–100°C) to reduce side products .
  • In-line analytics : Use UV-Vis or FTIR for real-time monitoring of intermediate formation.
  • Design of Experiments (DoE) : Apply factorial designs to maximize yield (e.g., 85% at 90°C, 0.5 M concentration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.